Chloramphenicol
Chloramphenicol
Chloramphenicol is a semisynthetic, broad-spectrum antibiotic derived from Streptomyces venequelae with primarily bacteriostatic activity. Chloramphenicol diffuses through the bacterial cell wall and reversibly binds to the bacterial 50S ribosomal subunit. The binding interferes with peptidyl transferase activity, thereby prevents transfer of amino acids to the growing peptide chains and blocks peptide bond formation. As a result bacterial protein synthesis is blocked and impede bacterial cell proliferation.
Chloramphenicol is a broad spectrum antibiotic introduced into clinical practice in 1948, but which was subsequently shown to cause serious and fatal aplastic anemia and is now used rarely and reserved for severe, life-threatening infections for which other antibiotics are not available. Chloramphenicol has also been linked to cases of acute, clinically apparent liver injury with jaundice, largely in association with aplastic anemia.
Chloramphenicol, also known as chloromycetin or chloramex, belongs to the class of organic compounds known as nitrobenzenes. Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group. Chloramphenicol is a drug which is used in treatment of cholera, as it destroys the vibrios and decreases the diarrhea. it is effective against tetracycline-resistant vibrios. it is also used in eye drops or ointment to treat bacterial conjunctivitis. Chloramphenicol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Chloramphenicol has been detected in multiple biofluids, such as urine and blood. Within the cell, chloramphenicol is primarily located in the membrane (predicted from logP). In humans, chloramphenicol is involved in the chloramphenicol action pathway. Chloramphenicol is formally rated as a probable carcinogen (by IARC 2A) and is also a potentially toxic compound.
Chloramphenicol is a broad spectrum antibiotic introduced into clinical practice in 1948, but which was subsequently shown to cause serious and fatal aplastic anemia and is now used rarely and reserved for severe, life-threatening infections for which other antibiotics are not available. Chloramphenicol has also been linked to cases of acute, clinically apparent liver injury with jaundice, largely in association with aplastic anemia.
Chloramphenicol, also known as chloromycetin or chloramex, belongs to the class of organic compounds known as nitrobenzenes. Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group. Chloramphenicol is a drug which is used in treatment of cholera, as it destroys the vibrios and decreases the diarrhea. it is effective against tetracycline-resistant vibrios. it is also used in eye drops or ointment to treat bacterial conjunctivitis. Chloramphenicol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Chloramphenicol has been detected in multiple biofluids, such as urine and blood. Within the cell, chloramphenicol is primarily located in the membrane (predicted from logP). In humans, chloramphenicol is involved in the chloramphenicol action pathway. Chloramphenicol is formally rated as a probable carcinogen (by IARC 2A) and is also a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
56-75-7
VCID:
VC0001208
InChI:
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
SMILES:
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Molecular Formula:
C11H12Cl2N2O5
Molecular Weight:
323.13 g/mol
Chloramphenicol
CAS No.: 56-75-7
APIs
VCID: VC0001208
Molecular Formula: C11H12Cl2N2O5
Molecular Weight: 323.13 g/mol
CAS No. | 56-75-7 |
---|---|
Product Name | Chloramphenicol |
Molecular Formula | C11H12Cl2N2O5 |
Molecular Weight | 323.13 g/mol |
IUPAC Name | 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide |
Standard InChI | InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 |
Standard InChIKey | WIIZWVCIJKGZOK-RKDXNWHRSA-N |
Isomeric SMILES | C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
SMILES | C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Boiling Point | Sublimes in high vacuum |
Colorform | Needles or elongated plates from water or ethylene dichloride White to greyish-white or yellowish-white fine crystalline powder or fine crystals, needles or elongated plates. Of the four possible stereoisomers, only the alphaR,betaR (or D-threo) form is active ... . Pale yellow plates or needles from wate |
Melting Point | 171 150.5 °C 150.5-151.5 °C 150.5°C |
Physical Description | Solid |
Description | Chloramphenicol is a semisynthetic, broad-spectrum antibiotic derived from Streptomyces venequelae with primarily bacteriostatic activity. Chloramphenicol diffuses through the bacterial cell wall and reversibly binds to the bacterial 50S ribosomal subunit. The binding interferes with peptidyl transferase activity, thereby prevents transfer of amino acids to the growing peptide chains and blocks peptide bond formation. As a result bacterial protein synthesis is blocked and impede bacterial cell proliferation. Chloramphenicol is a broad spectrum antibiotic introduced into clinical practice in 1948, but which was subsequently shown to cause serious and fatal aplastic anemia and is now used rarely and reserved for severe, life-threatening infections for which other antibiotics are not available. Chloramphenicol has also been linked to cases of acute, clinically apparent liver injury with jaundice, largely in association with aplastic anemia. Chloramphenicol, also known as chloromycetin or chloramex, belongs to the class of organic compounds known as nitrobenzenes. Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group. Chloramphenicol is a drug which is used in treatment of cholera, as it destroys the vibrios and decreases the diarrhea. it is effective against tetracycline-resistant vibrios. it is also used in eye drops or ointment to treat bacterial conjunctivitis. Chloramphenicol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Chloramphenicol has been detected in multiple biofluids, such as urine and blood. Within the cell, chloramphenicol is primarily located in the membrane (predicted from logP). In humans, chloramphenicol is involved in the chloramphenicol action pathway. Chloramphenicol is formally rated as a probable carcinogen (by IARC 2A) and is also a potentially toxic compound. |
Shelf Life | Stable under recommended storage conditions. Following reconstitution with sterile water for injection, chloramphenicol sodium succinate injection containing 100 mg of chloramphenicol per mL has a pH of 6.4-7.0 and is stable for 30 days at room temperature. Cloudy solutions of chloramphenicol succinate should not be used. /Chloramphenicol sodium succinate/ Neutral and acid solutions are stable on heating Chloramphenicol is stable for several years at room temperature ... . Chloramphenicol is exceptionally stable in the presence of high pH, although it is destroyed at pH's in excess of 10. Dissolved in distilled water, it can withstand boiling for five hours. Stable in the solid state as a bulk drug and when present in solid dosage forms. Reasonable precautions taken to prevent excessive exposure to light or moisture are adequate to prevent significant decomposition over an extended period. In soln, chloramphenicol undergoes a number of degradative changes related to pH, temperature, photolysis and microbiological effects. |
Solubility | 2500 mg/L (at 25 °C) 0.01 M In water, 2.5 mg/mL at 25 °C Solubility in propylene glycol: 150.8 mg/mol. Very sol in methanol, ethanol, butanol, ethyl acetate, acetone. Fairly soluble in ether. Insoluble in benzene, petroleum ether, vegetable oils. Solubility in 50% acetamide solution about 5%. Very soluble in acetone, chloroform, ethanol 4.61e-01 g/L |
Synonyms | Amphenicol Amphenicols Chloramphenicol Chlornitromycin Chlorocid Chloromycetin Cloranfenicol Detreomycin Kloramfenikol Levomycetin Ophthochlor Syntomycin |
Vapor Pressure | 1.7X10-12 mm Hg at 25 °C (est) |
Reference | Sharma K.K., Bhatnagar-Mathur P. and Thorpe T.A. Genetic transformation technology: status and problems. In Vitro Cell. Dev. Biol.—Plant 41:102–112, March–April 2005Li W., Ruf S. and Bock R., Chloramphenicol acetyltransferase as selectable marker for plastid transformation. Plant Mol Biol (2011) 76:443–451Mayer, Gene, Dr. /Antibiotics - Protein Synthesis, Nucleic Acid Synthesis, and Metabolism./ University of South Carolina School of Medicine. Web. 21 Aug. 2012. |
PubChem Compound | 5959 |
Last Modified | Nov 11 2021 |
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